3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1495882-64-8 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(oxolan-2-yl)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c13-12(10-3-1-7-14-9-10)6-5-11-4-2-8-15-11/h1,3,7,9,11-12H,2,4-6,8,13H2 |
InChI Key |
DMNRWEYCFLLCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(C2=CN=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Oxolan 2 Yl 1 Pyridin 3 Yl Propan 1 Amine
Strategic Retrosynthesis and Precursor Selection
Retrosynthetic analysis is a foundational process in which the target molecule is deconstructed into simpler, commercially available starting materials. This approach illuminates potential synthetic routes and highlights key bond disconnections.
The structure of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine presents three distinct functional and structural regions: the primary amine, the pyridine-3-yl ring, and the 2-substituted tetrahydrofuran (B95107) (oxolane) ring. A logical retrosynthetic disconnection is the carbon-nitrogen bond of the primary amine, pointing to a reductive amination reaction as a potential final step. uniurb.itwikipedia.org This disconnection yields two key synthons: a carbonyl-containing precursor and an amine source.
Pyridine (B92270) Moiety : The pyridine ring is a stable aromatic heterocycle. nih.gov Synthetic strategies typically incorporate it from a pre-functionalized starting material. For this target, a suitable precursor would be a pyridine-3-yl ketone, such as 1-(pyridin-3-yl)-3-(oxolan-2-yl)propan-1-one.
Amine Moiety : The primary amine can be introduced using ammonia (B1221849) or a protected equivalent in a reductive amination pathway. uniurb.it This is a common and effective method for forming amine functionalities. rsc.org
Tetrahydrofuran Moiety : The tetrahydrofuran ring linked by a propyl chain can be viewed as a single substituent. A precursor for this entire fragment would be 3-(oxolan-2-yl)propanal or a related derivative that can be coupled with a pyridine-containing fragment. The synthesis of THF-derived compounds can be achieved from biomass-derived carbonyl compounds. scispace.com
The assembly of the target molecule can be approached through either a linear or a convergent synthesis. uniurb.itwikipedia.org
Fragment A Synthesis : Preparation of a pyridine-containing building block (e.g., 3-acetylpyridine).
Fragment B Synthesis : Preparation of a tetrahydrofuran-containing building block (e.g., 3-(oxolan-2-yl)propanal).
Investigations into Key Bond-Forming Reactions
The formation of the C-N bond is central to the synthesis of this amine. Reductive amination stands out as one of the most versatile and efficient methods for this transformation. rsc.org
Reductive amination is a process that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org The reaction is typically performed as a one-pot, or direct, procedure where the carbonyl compound, amine (such as ammonia for a primary amine), and reducing agent are combined. acs.org
The general mechanism involves two main steps: wikipedia.org
Imine Formation : The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. This step is an equilibrium reaction and is often catalyzed by a weak acid to facilitate water elimination. wikipedia.orgrsc.org
Reduction : The imine intermediate is then reduced to the final amine. A crucial aspect of direct reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. acs.orgnih.gov
The target molecule possesses a stereocenter at the carbon atom bonded to both the pyridine ring and the amine group. The choice of reducing agent can influence the stereochemical outcome of the reaction, although achieving high stereoselectivity often requires specialized chiral catalysts or auxiliaries. wikipedia.org
Common reducing agents used in reductive amination include:
Sodium Borohydride (NaBH₄) : A mild reducing agent, though it can also reduce the starting aldehyde or ketone. A stepwise procedure, where the imine is formed first before the addition of NaBH₄, can mitigate this issue. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : These are highly selective reagents that readily reduce protonated imines but are much slower to react with ketones or aldehydes, making them ideal for one-pot reductive aminations. nih.govorganic-chemistry.org Sodium triacetoxyborohydride (STAB) is particularly popular due to its effectiveness and reduced toxicity compared to cyanoborohydride reagents. nih.govorganic-chemistry.org
Catalytic Hydrogenation : The use of H₂ gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another effective method for reducing the imine intermediate. wikipedia.org
Without a chiral influence, the use of these standard agents will result in a racemic mixture of the two possible enantiomers of the final amine product. Asymmetric reductive amination is required to synthesize an enantiopure product. wikipedia.org
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild and inexpensive; can reduce parent carbonyl. Often used in a two-step (indirect) process. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective for imines over carbonyls; effective in one-pot reactions but toxic. wikipedia.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for imines; less toxic alternative to NaBH₃CN. nih.govorganic-chemistry.org |
| Catalytic Hydrogenation | H₂ / Catalyst | Ethanol, Methanol, Ethyl Acetate | Uses catalysts like Pd/C or PtO₂; can reduce other functional groups. wikipedia.org |
The efficiency of reductive amination is governed by the kinetics and thermodynamics of both the imine formation and its subsequent reduction.
Imine Formation : The formation of the imine from an aldehyde/ketone and an amine is a reversible equilibrium. wikipedia.org The position of the equilibrium and the rate of formation can be influenced by factors such as pH and the presence of dehydrating agents. rsc.orgnih.gov Studies on imine formation with pyridine-4-aldehyde show that rates and equilibrium constants are dependent on the pH of the medium. nih.gov Acid catalysis facilitates the dehydration of the hemiaminal, driving the reaction toward the imine product. rsc.org
| Parameter | Description | Advantage for Imine Reduction |
|---|---|---|
| Activation Free Energy (ΔG‡) | The energy barrier for the reaction (kinetic factor). A lower barrier means a faster reaction. | 9.2–12.6 kcal/mol lower |
| Free Energy of Reaction (ΔGr) | The overall energy change of the reaction (thermodynamic factor). A more negative value indicates a more favorable reaction. | 1.0–6.7 kcal/mol lower (more favorable) |
This pronounced kinetic and thermodynamic preference for imine reduction is the fundamental reason why reagents like STAB are so effective for direct, one-pot reductive amination procedures. nih.gov
Carbon-Carbon Bond Formation Methodologies
The creation of the carbon framework of this compound is a critical aspect of its synthesis. Various carbon-carbon bond-forming reactions can be envisioned to construct the propan-1-amine linker and attach the heterocyclic rings.
Alkylation Reactions: A plausible approach involves the alkylation of a suitable pyridine precursor. Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts type alkylations are generally not feasible unless the ring is activated with electron-donating substituents. youtube.com However, the use of organometallic reagents, such as Grignard or organolithium reagents, with a pyridine derivative is a viable strategy. For instance, a 3-lithiopyridine could potentially react with a 2-(3-halopropyl)oxolane. Conversely, a lithiated oxolane derivative could be coupled with a 3-halopyridine. The regioselectivity of pyridine alkylation can be an issue, but methods for C-4 selective alkylation have been developed using blocking groups. chemrxiv.orgchemistryviews.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govsemanticscholar.org A potential strategy could involve the coupling of a 3-pyridylboronic acid or ester with a vinyl oxolane derivative, followed by functional group manipulation of the resulting alkene to introduce the amine functionality. Another approach could be the coupling of a 3-halopyridine with an organoboron reagent containing the oxolanylpropylamine side chain or a precursor thereof. The efficiency of such reactions often depends on the choice of catalyst, ligand, and reaction conditions. researchgate.net
Michael Addition: The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound offers another pathway to the propan-1-amine backbone. researchgate.netresearchgate.net A potential Michael acceptor could be a pyridyl-substituted α,β-unsaturated ketone, ester, or nitrile. The Michael donor could be a nucleophile derived from the oxolane moiety. For example, an enolate generated from 2-acetyloxolane could add to a 3-vinylpyridine (B15099) derivative. Subsequent reduction and amination of the resulting 1,5-dicarbonyl compound could yield the desired product. The success of Michael additions can be influenced by the choice of base and reaction conditions. researchgate.net
| Reaction Type | Potential Reactants | Key Considerations |
|---|---|---|
| Alkylation | 3-Lithiopyridine + 2-(3-halopropyl)oxolane | Regioselectivity of pyridine metalation. |
| Cross-Coupling | 3-Pyridylboronic acid + 2-vinyloxolane | Catalyst and ligand selection, functional group tolerance. |
| Michael Addition | Enolate of 2-acetyloxolane + 3-vinylpyridine | Control of side reactions, diastereoselectivity if applicable. |
The mechanism of forming the propan-1-amine backbone would be highly dependent on the chosen synthetic route.
In an alkylation approach, the mechanism is a standard nucleophilic substitution (SN2) where the organometallic pyridine derivative acts as the nucleophile attacking the electrophilic carbon of the oxolane side chain.
For palladium-catalyzed cross-coupling reactions , the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific details would depend on the chosen coupling partners and catalyst system.
The Michael addition proceeds via the formation of a stabilized enolate or other nucleophile, which then adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated to give the adduct. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst or chiral auxiliaries.
Understanding these mechanisms is crucial for optimizing reaction conditions and controlling the formation of the desired product.
Chemo- and Regioselectivity in Synthesis
Given the presence of multiple reactive sites in the precursors to this compound, achieving high chemo- and regioselectivity is paramount.
Functional group interconversions (FGIs) are essential for transforming the initial product of a carbon-carbon bond-forming reaction into the final target molecule. ub.eduimperial.ac.uk For instance, if a cross-coupling reaction yields an alkene, this double bond would need to be selectively hydroborated and oxidized to an alcohol, which could then be converted to an amine. Alternatively, an azide (B81097) could be introduced and subsequently reduced. The pyridine ring itself can be susceptible to reduction under certain conditions, so chemoselective methods are necessary. The use of protecting groups for the amine or other sensitive functionalities may be required during certain synthetic steps.
| Transformation | Reagent/Condition | Selectivity Challenge |
|---|---|---|
| Alkene to Amine | 1. BH3-THF; 2. H2O2, NaOH; 3. MsCl, Et3N; 4. NaN3; 5. H2, Pd/C | Avoiding reduction of the pyridine ring during hydrogenation. |
| Ketone to Amine | Reductive amination (e.g., NH3, NaBH3CN) | Controlling over-alkylation of the resulting amine. |
| Nitrile to Amine | LiAlH4 or H2, Raney Ni | Harsh conditions may affect other functional groups. |
The target molecule, this compound, possesses two stereocenters: one at the C-2 position of the oxolane ring and another at the C-1 position of the propan-1-amine chain. Therefore, it can exist as a mixture of four stereoisomers. The synthesis of a specific stereoisomer would require an asymmetric synthetic approach. This could involve the use of a chiral starting material, such as an enantiomerically pure 2-substituted oxolane derivative. Alternatively, an asymmetric catalyst could be employed in one of the key bond-forming or functional group manipulation steps. For example, an asymmetric Michael addition or an asymmetric reduction of a ketone precursor to the amine could establish the stereochemistry at the C-1 position of the propane (B168953) chain.
Catalyst Design and Optimization for Synthetic Transformations
The choice of catalyst is critical for the efficiency and selectivity of many of the proposed synthetic steps.
For palladium-catalyzed cross-coupling reactions , the design of the ligand is crucial. Ligands such as phosphines (e.g., Xantphos) can be used to modulate the reactivity and stability of the palladium catalyst, influencing reaction rates and yields. beilstein-journals.org The optimization of the catalyst system would involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents. beilstein-journals.org
In asymmetric synthesis , the development of chiral catalysts is a major focus. For instance, in an asymmetric reduction of a ketone, a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) could be used. For asymmetric Michael additions, chiral organocatalysts or metal complexes with chiral ligands can provide high levels of enantioselectivity.
The optimization of these catalytic systems would involve a systematic study of reaction parameters to maximize the yield and stereoselectivity of the desired product.
Development of Novel Catalytic Systems for Amine and Carbon Chain Formation
The construction of this compound necessitates the strategic formation of two key bonds: the C-N bond of the chiral amine and the C-C bond linking the pyridyl and propyl moieties. Modern catalytic methods offer powerful tools to achieve these transformations with high efficiency and stereocontrol.
Amine Formation via Asymmetric Catalysis:
A primary strategy for installing the chiral amine is through the asymmetric reduction of a suitable prochiral precursor, such as a ketone or an imine. Transition metal catalysis, particularly with rhodium and iridium complexes bearing chiral ligands, has proven highly effective for this purpose.
One potential pathway involves the asymmetric hydrogenation of the corresponding ketone, 1-(pyridin-3-yl)-3-(oxolan-2-yl)propan-1-one. Rhodium catalysts, such as [Rh(COD)Binapine]BF4, have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of 2-pyridine ketones under mild conditions. nih.govresearchgate.netacs.org This approach could be adapted for the 3-pyridyl analogue.
Alternatively, iridium-catalyzed asymmetric hydrogenation of the corresponding imine offers another robust route. For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been used for the highly enantioselective hydrogenation of 2-pyridyl cyclic imines. acs.orgnih.govfigshare.comacs.org A similar strategy could be employed for the exocyclic imine precursor to the target amine.
Asymmetric transfer hydrogenation represents another powerful tool. Chiral phosphoric acids can act as Brønsted acid catalysts to activate imines towards reduction by a hydrogen donor, such as a Hantzsch ester. acs.orgrsc.org This organocatalytic approach avoids the use of precious metals and often proceeds under mild conditions.
The following table summarizes representative catalytic systems applicable to the asymmetric synthesis of chiral pyridyl amines.
| Catalyst System | Substrate Type | Typical Conditions | Enantioselectivity (ee) |
| [Rh(COD)Binapine]BF4 | Pyridyl Ketone | H2 (gas), mild conditions | Up to 99% |
| Ir/(Spiro Phosphine-Oxazoline) | Pyridyl Imine | H2 (gas) | Excellent |
| Chiral Phosphoric Acid / Hantzsch Ester | Imine | Organic solvent, 60 °C | High |
Carbon Chain Formation via Cross-Coupling Reactions:
The formation of the C(sp2)-C(sp3) bond between the pyridine ring and the propyl chain can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming such bonds. snnu.edu.cnnih.govacs.org
A plausible strategy would involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a suitable organometallic reagent derived from the oxolane-containing propyl chain. For instance, a Grignard reagent, such as (3-(oxolan-2-yl)propyl)magnesium bromide, could be coupled with 3-bromopyridine (B30812) in the presence of a nickel catalyst. nih.govorganic-chemistry.org Recent advancements have shown that such couplings can even be promoted by light, obviating the need for a transition metal catalyst in some cases. nih.govorganic-chemistry.org
Another approach is the palladium-catalyzed Heck reaction. nih.govresearchgate.netnih.govrsc.org This could involve the reaction of 3-bromopyridine with an alkene precursor, such as 3-(oxolan-2-yl)prop-1-ene, to form an unsaturated intermediate. Subsequent asymmetric reduction of the double bond and the imine (formed from a ketone intermediate) could then lead to the desired product.
The table below outlines potential catalytic systems for the crucial C-C bond formation.
| Catalyst System | Reactants | Reaction Type |
| Nickel/Ligand | 3-Halopyridine + Alkyl Grignard | Cross-Coupling |
| Palladium/Ligand | 3-Halopyridine + Alkene | Heck Reaction |
| Light-promoted | 3-Bromopyridine + Grignard Reagent | Radical Coupling |
Mechanistic Role of Catalysts in Reaction Pathways
Understanding the mechanistic role of the catalyst is paramount for optimizing reaction conditions and achieving high stereoselectivity.
Mechanism of Asymmetric Hydrogenation/Transfer Hydrogenation:
In transition metal-catalyzed asymmetric hydrogenation, the chiral ligand coordinates to the metal center (e.g., Rh or Ir), creating a chiral environment. The ketone or imine substrate then coordinates to the metal. Hydrogen gas adds to the metal center via oxidative addition. This is followed by migratory insertion of the C=O or C=N bond into the metal-hydride bond, forming a new stereocenter. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand during this insertion step. Finally, reductive elimination releases the chiral alcohol or amine and regenerates the catalyst.
In asymmetric transfer hydrogenation catalyzed by chiral Brønsted acids, the acid activates the imine by protonation, forming a chiral ion pair with the conjugate base of the acid. acs.orgnih.gov The hydrogen donor (e.g., Hantzsch ester) then delivers a hydride to the iminium ion. The stereoselectivity is controlled by the chiral environment created by the catalyst's conjugate base in the transition state of the hydride transfer. nih.gov
Mechanism of Nickel-Catalyzed Cross-Coupling:
The mechanism of nickel-catalyzed C(sp2)-C(sp3) cross-coupling typically involves a catalytic cycle that begins with the oxidative addition of the 3-halopyridine to a low-valent nickel(0) species, forming a pyridyl-nickel(II) intermediate. This is followed by transmetalation with the organometallic reagent (e.g., Grignard reagent), where the alkyl group replaces the halide on the nickel center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the nickel(0) catalyst. nih.govacs.org In some cases, particularly with stereoconvergent couplings, the formation of alkyl radical intermediates has been proposed. nih.gov
In light-promoted couplings of bromopyridines with Grignard reagents, a photoinduced single electron transfer (SET) from the Grignard reagent to the bromopyridine is proposed to generate a pyridyl radical, which then couples with the Grignard reagent in a radical chain process. nih.govorganic-chemistry.org
Advanced Spectroscopic and Computational Analysis of Molecular Architecture and Dynamics
Elucidation of Stereochemical Configuration via Advanced NMR Techniques
The presence of a stereocenter at the carbon atom bearing the amine group and the pyridin-3-yl moiety, as well as the stereocenter at the 2-position of the oxolane ring, necessitates the use of sophisticated NMR methodologies to define the molecule's spatial arrangement.
Conformational Analysis through 2D NMR Spectroscopy (e.g., NOESY, ROESY)
Two-dimensional NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the through-space proximity of protons, which in turn provides insights into the molecule's preferred conformations. columbia.edublogspot.com For a flexible molecule like 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine, these experiments can reveal the spatial relationships between the protons on the pyridine (B92270) ring, the alkyl chain, and the oxolane ring.
In a NOESY or ROESY spectrum, cross-peaks indicate that two protons are close in space (typically within 5 Å). mdpi.com The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. For molecules of intermediate size, ROESY is often preferred as it mitigates the issue of zero or near-zero NOE enhancement. blogspot.com
A hypothetical ROESY analysis of this compound would be expected to show key correlations that help define the molecule's folded or extended conformations. For instance, correlations between the pyridinyl protons and the protons on the alkyl chain, or between the alkyl chain protons and the oxolane ring protons, would indicate specific folded conformations.
Table 1: Hypothetical ROESY Cross-Peaks for a Folded Conformation of this compound
| Proton 1 | Proton 2 | Expected ROESY Intensity | Implied Proximity |
|---|---|---|---|
| Pyridinyl H2/H4 | Propan-1-amine H3 | Medium | Indicates a folding of the alkyl chain back towards the pyridine ring. |
| Propan-1-amine H1 | Oxolane H2 | Strong | Proximity of the chiral center to the oxolane ring. |
| Propan-1-amine H2 | Oxolane H5 | Medium-Weak | Suggests a specific orientation of the alkyl chain relative to the oxolane ring. |
This table is illustrative and presents expected correlations for a hypothetical folded conformation. Actual results would depend on the specific stereoisomer and solvent conditions.
Stereochemical Assignment via Chiral Shift Reagents and Anisotropic Effects
To determine the absolute configuration of the chiral centers, NMR experiments employing chiral shift reagents (CSRs) can be utilized. nih.govfrontiersin.org Lanthanide-based CSRs, such as complexes of europium or praseodymium with chiral ligands, can form diastereomeric complexes with the amine functionality of the target molecule. nih.govacs.org This interaction induces significant changes in the chemical shifts of nearby protons, and the magnitude of these lanthanide-induced shifts (LIS) can be used to differentiate between enantiomers. mdpi.comnih.gov
For this compound, the addition of a chiral lanthanide shift reagent would be expected to cause a separation of NMR signals for the two enantiomers in a racemic mixture. By analyzing the differential shifts, particularly for the protons closest to the amine group (the site of interaction with the CSR), the absolute stereochemistry can be assigned.
Table 2: Illustrative Lanthanide-Induced Shifts (LIS) for the Protons of a Chiral Amine in the Presence of a Chiral Europium-Based Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | LIS (Δδ) for Enantiomer A (ppm) | LIS (Δδ) for Enantiomer B (ppm) |
|---|---|---|---|
| Propan-1-amine H1 | 4.10 | 2.50 | 2.25 |
| Propan-1-amine H2α | 1.95 | 1.80 | 1.95 |
| Propan-1-amine H2β | 1.80 | 1.65 | 1.85 |
This data is hypothetical and based on typical shifts observed for chiral amines in the presence of lanthanide shift reagents. The actual values would be dependent on the specific reagent and experimental conditions.
Furthermore, the study of anisotropic effects in NMR, such as residual dipolar couplings (RDCs), can provide information on the relative orientation of different parts of the molecule. nih.govyoutube.com By dissolving the molecule in a chiral liquid crystal, it is possible to induce a slight alignment, which leads to the observation of RDCs that are dependent on the molecular structure and stereochemistry. researchgate.netrsc.org
Vibrational Spectroscopy for Probing Intermolecular Interactions and Conformations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. nih.gov These techniques are highly sensitive to the local chemical environment, making them ideal for studying intermolecular interactions and conformational changes.
Deconvolution of Infrared and Raman Spectra for Bond Stretching and Bending Modes
The IR and Raman spectra of this compound would be expected to exhibit a complex pattern of bands arising from the vibrations of the pyridine ring, the oxolane ring, and the alkyl-amine chain. The pyridine ring will show characteristic C-H and C=C/C=N stretching and bending modes. cdnsciencepub.comresearchgate.net The oxolane ring will have distinct C-O-C stretching and CH2 scissoring and rocking vibrations. The amine group will display N-H stretching and bending vibrations.
Deconvolution of the spectra would be necessary to assign these individual vibrational modes. For example, the C-H stretching region (2800-3100 cm⁻¹) would contain contributions from the aromatic pyridine C-H bonds and the aliphatic C-H bonds of the alkyl chain and oxolane ring.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring/Group |
|---|---|---|
| N-H Stretch | 3300-3500 | Amine |
| Aromatic C-H Stretch | 3000-3100 | Pyridine |
| Aliphatic C-H Stretch | 2850-2960 | Alkyl Chain, Oxolane |
| C=N/C=C Ring Stretch | 1400-1600 | Pyridine |
| N-H Bend | 1590-1650 | Amine |
| C-O-C Asymmetric Stretch | 1070-1150 | Oxolane |
This table provides a general overview of expected vibrational frequencies based on data for pyridine, tetrahydrofuran (B95107), and aliphatic amines. researchgate.netresearchgate.net
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful theoretical framework to complement and interpret experimental spectroscopic data. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can be used to predict molecular structures, relative energies of different conformers, and spectroscopic properties. nih.govnih.gov
For this compound, DFT calculations can be employed to:
Perform a conformational search: By systematically rotating the rotatable bonds in the alkyl chain, a potential energy surface can be generated to identify the lowest energy (most stable) conformations of the molecule.
Predict NMR chemical shifts: The calculated magnetic shielding tensors for each nucleus can be converted into chemical shifts, which can then be compared with experimental data to validate the predicted conformations.
Simulate vibrational spectra: The calculation of vibrational frequencies and intensities for the optimized geometries can aid in the assignment of experimental IR and Raman spectra. researchgate.netmdpi.comnih.gov
Table 4: Hypothetical Relative Energies of Conformers of this compound Calculated using DFT
| Conformer | Dihedral Angle (C_pyridine-C_alpha-C_beta-C_gamma) | Relative Energy (kcal/mol) |
|---|---|---|
| Extended | 180° | 1.2 |
| Folded 1 | 60° | 0.0 |
This table is illustrative and shows a hypothetical energy landscape. The actual energy differences would depend on the level of theory and basis set used in the calculations. acs.orgrsc.org
By integrating these advanced spectroscopic and computational approaches, a detailed and robust model of the molecular architecture and dynamics of this compound can be constructed. This comprehensive understanding is essential for rationalizing its chemical behavior and potential applications.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules, providing fundamental information about their behavior. While specific studies on this compound are not found in the current scientific literature, a theoretical investigation would typically involve the following analyses.
Molecular Orbital Analysis and Frontier Orbital Theory
A molecular orbital (MO) analysis would describe the distribution and energy of electrons within the molecule. Key to understanding its chemical reactivity is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the amine group, while the LUMO would be expected to be distributed over the pyridine ring.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -X | Energy of the highest occupied molecular orbital |
| LUMO Energy | +Y | Energy of the lowest unoccupied molecular orbital |
Note: The values in this table are for illustrative purposes only, as no published data are available.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule. This is invaluable for predicting how the molecule would interact with other molecules and its environment. In this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the oxolane ring, indicating areas susceptible to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms of the amine group, suggesting sites for nucleophilic interaction.
Conformational Landscape Exploration and Energy Minima Identification
The flexibility of the propan-amine linker and the oxolane ring means that this compound can exist in multiple conformations. Identifying the most stable conformations (energy minima) is critical for understanding its three-dimensional structure and biological activity.
Torsional Scans and Potential Energy Surface Mapping
A systematic exploration of the conformational space would be performed by conducting torsional scans around the rotatable bonds of the molecule. This process involves rotating specific dihedral angles in a stepwise manner and calculating the energy at each step. The resulting data would be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to the stable conformers.
Dynamic Simulations (e.g., Molecular Dynamics) for Conformational Sampling
Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational behavior of this compound. By simulating the motion of the atoms over time, MD allows for a broader sampling of the conformational space and can reveal the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these predictions would be particularly useful.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Expected Region/Value |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (pyridine): ~7.0-8.5 ppm; Protons adjacent to amine and oxolane: ~2.5-4.0 ppm |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons (pyridine): ~120-150 ppm; Aliphatic carbons: ~20-80 ppm |
Note: These are generalized predictions. Accurate values would require specific calculations.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. ipb.pt The theoretical prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants, has become a crucial step in the structural assignment of complex organic molecules. rsc.org Computational methods, particularly DFT, allow for the calculation of these parameters from the molecule's three-dimensional structure. researchgate.netnih.gov
The process typically begins with the geometry optimization of the molecule's potential conformers. nih.gov For this compound, this involves considering the rotational freedom of the propanamine chain and the puckering of the oxolane ring. Once the minimum energy conformers are identified, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the magnetic shielding tensors for each nucleus. researchgate.net These tensors are then converted into chemical shifts (δ), usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. ruc.dk
The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ). nih.govresearchgate.net The selection of an appropriate computational model is often validated by comparing calculated values for known, structurally related compounds with their experimental data. mdpi.com
Below are illustrative tables representing the type of data generated from a DFT calculation for the prediction of ¹H and ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Py-H2 | 8.55 |
| Py-H4 | 7.80 |
| Py-H5 | 7.30 |
| Py-H6 | 8.50 |
| CH(N) | 4.15 |
| CH(Oxo) | 4.05 |
| CH₂(α to Oxo) | 1.95 |
| CH₂(β to Oxo) | 1.85 |
| CH₂(γ to Oxo) | 3.80 |
| CH₂(β to CH(N)) | 2.05 |
| NH₂ | 1.70 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Py-C2 | 149.0 |
| Py-C3 | 138.5 |
| Py-C4 | 135.0 |
| Py-C5 | 123.8 |
| Py-C6 | 150.2 |
| CH(N) | 55.1 |
| CH(Oxo) | 78.9 |
| CH₂(α to Oxo) | 26.0 |
| CH₂(β to Oxo) | 29.5 |
| CH₂(γ to Oxo) | 68.2 |
| CH₂(β to CH(N)) | 35.4 |
Note: The data in Tables 1 and 2 are illustrative and represent typical values that would be obtained from a DFT/GIAO calculation. They are not experimental results.
Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further structural detail, particularly regarding dihedral angles and connectivity. These calculations help in assigning complex splitting patterns observed in experimental spectra.
Simulated Vibrational Spectra for Conformational Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. docbrown.info Simulating these spectra through computational methods is an invaluable tool for assigning experimental bands and for studying the conformational preferences of flexible molecules like this compound. researchgate.net
The conformational space of the molecule is first explored to locate all stable isomers (conformers). For each conformer, a frequency calculation is performed at a suitable level of theory, such as DFT with the B3LYP functional. researchgate.net This calculation yields a set of vibrational frequencies and their corresponding intensities. The resulting theoretical spectra for each conformer can then be compared.
Key factors in this analysis include:
Relative Energies: The calculations provide the relative electronic energies of the conformers, allowing for the prediction of their population distribution at a given temperature based on the Boltzmann distribution. The most stable conformers are expected to contribute most significantly to the observed spectrum.
Spectral Comparison: The simulated spectrum of each conformer is unique. By comparing the calculated frequencies and intensities with an experimental IR or Raman spectrum, it is possible to identify the specific conformers present in the sample. researchgate.net For instance, the stretching frequencies of N-H bonds in the amine group or C-O bonds in the oxolane ring might shift depending on their involvement in intramolecular hydrogen bonding, which is conformer-specific.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.
An illustrative table below shows the kind of data that would be generated to aid in conformational assignment.
Table 3: Hypothetical Calculated Data for Two Conformers of this compound.
| Parameter | Conformer A | Conformer B |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 1.25 |
| Calculated N-H Stretch (cm⁻¹) | 3450, 3360 | 3445, 3352 |
| Calculated C-O-C Stretch (cm⁻¹) | 1095 | 1105 |
| Calculated Pyridine Ring Bend (cm⁻¹) | 715 | 722 |
Note: The data in Table 3 are hypothetical, illustrating how differences in calculated vibrational frequencies and relative energies between conformers can be used for spectral assignment and to infer the dominant molecular geometry.
By correlating the features of the simulated spectra of the lowest-energy conformers with the experimental spectrum, a detailed picture of the molecule's average structure and dynamic behavior in a given phase can be developed.
Chemical Reactivity and Mechanistic Investigations
Studies on the Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring and is not part of the delocalized π-electron system. lumenlearning.comimperial.ac.uk This electronic configuration makes the pyridine nitrogen a site for both protonation and nucleophilic/electrophilic interactions, although its reactivity is significantly modulated by its aromatic character.
The compound possesses two basic nitrogen centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine. In aqueous solutions, simple alkylamines are generally more basic than pyridine. uoanbar.edu.iq This difference is attributed to the hybridization of the nitrogen atom; the lone pair on an sp³ nitrogen is further from the nucleus and less tightly held than the lone pair on an sp² nitrogen, making it more available for protonation. uoanbar.edu.iqlibretexts.org
The pKa of the conjugate acid of pyridine is approximately 5.2, whereas the pKa for a typical primary alkylamine like ethylamine (B1201723) is around 10.6. libretexts.org For 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine, the primary amine is therefore expected to be the more basic site.
In non-aqueous systems, solvent effects can alter the protonation equilibria. Solvation of the resulting ammonium (B1175870) ions through hydrogen bonding plays a crucial role. While specific experimental pKa data for this compound in various non-aqueous solvents are not extensively documented, predictive models based on its structural components can be used. The electron-withdrawing inductive effect of the pyridine ring may slightly decrease the basicity of the primary amine compared to a simple alkylamine, while the alkyl chain and oxolane ring have a mild electron-donating effect.
Table 1: Comparison of Typical and Estimated pKa Values of Conjugate Acids
| Compound/Functional Group | Nitrogen Hybridization | Typical Aqueous pKa | Estimated pKa in Target Molecule | Rationale for Estimation |
|---|---|---|---|---|
| Pyridine | sp² | ~5.2 libretexts.org | ~5.0 - 5.5 | The alkylamine substituent at the 3-position has a minor electronic effect on the ring nitrogen's basicity. |
Note: Estimated pKa values are approximations based on general chemical principles and may vary depending on the specific non-aqueous system.
The pyridine ring is considered an electron-deficient aromatic system due to the inductive effect of the electronegative nitrogen atom. imperial.ac.uk This electronic nature governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iq Reactions such as nitration or halogenation require harsh conditions. The nitrogen atom, especially under acidic reaction conditions, becomes protonated, forming a pyridinium (B92312) ion which further deactivates the ring. uoanbar.edu.iq Substitution, when it does occur, is directed to the 3- (meta) and 5-positions relative to the nitrogen, as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.comyoutube.com
Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.com An attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom. quora.com While the parent compound does not have a leaving group on the ring, derivatives could be synthesized to explore these reactions. For instance, a 2-halo-substituted version of the molecule would be expected to react readily with strong nucleophiles.
Reactivity Profiles of the Amine Functionality
The primary amine group (-NH₂) attached to a chiral carbon is a key reactive center in the molecule. Its lone pair of electrons makes it both a potent base and a strong nucleophile.
While amines are characteristically basic, the protons on the nitrogen can be abstracted by exceptionally strong bases. The pKa of a typical primary amine is around 35-40, indicating very low acidity. libretexts.org
The amine group is an excellent participant in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). lumenlearning.com This property significantly influences the molecule's physical characteristics, such as boiling point and solubility. Intramolecular hydrogen bonding is also a possibility, where the amine's hydrogen could interact with the oxygen atom of the oxolane ring or the nitrogen of the pyridine ring. Such interactions would influence the molecule's preferred conformation in solution, potentially impacting its reactivity and interaction with other molecules.
The nucleophilic nature of the primary amine drives its participation in alkylation and acylation reactions.
N-Alkylation: Primary amines react with alkyl halides via a nucleophilic aliphatic substitution (Sₙ2) mechanism. wikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This can lead to a subsequent reaction to form a tertiary amine, and ultimately a quaternary ammonium salt, resulting in a mixture of products. wikipedia.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired secondary amine.
N-Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, is a more controlled process. The amine attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This deactivation prevents further acylation, making the reaction a reliable method for forming mono-acylated products. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.
Stereoselective Transformations and Chiral Pool Applications
The carbon atom attached to both the pyridine ring and the amine group is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers.
Stereoselective Transformations: If the compound is synthesized as a racemic mixture, its existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselection. For example, the reduction of a ketone introduced elsewhere in the molecule could be influenced by the stereochemistry at the benzylic-type carbon, leading to a diastereomeric excess of one product over the other. Furthermore, enzymatic resolutions could be employed to separate the enantiomers, utilizing enzymes that selectively react with one enantiomer.
Chiral Pool Applications: The synthesis of a single enantiomer of this compound can be achieved using a chiral pool approach. This strategy involves starting with a readily available, enantiomerically pure natural product. researchgate.net For example, a potential synthetic route could start from an enantiopure amino acid. The inherent chirality of the starting material is carried through the synthetic sequence to produce the final product as a single enantiomer, avoiding the need for costly resolution steps. Such enantiopure pyridinylamines are valuable as chiral building blocks or as ligands in asymmetric catalysis. researchgate.net
Use of the Compound as a Chiral Building Block in Complex Molecule Synthesis
No documented instances of this compound being used as a chiral building block in the synthesis of more complex molecules were found in the reviewed literature.
Stability and Degradation Pathway Analysis under Controlled Conditions
Investigation of Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
Specific studies on the chemical degradation mechanisms, such as hydrolysis or oxidation, of this compound have not been reported.
Influence of Environmental Factors (e.g., pH, Solvent) on Compound Stability
There is no available data from studies investigating the influence of environmental factors like pH and solvent on the stability of this compound.
Derivatization and Exploration of Analogues for Advanced Chemical Research
Design Principles for Structural Analogues
The design of structural analogues is guided by established medicinal chemistry principles to probe the chemical space around the parent molecule. These modifications are intended to modulate factors such as potency, selectivity, metabolic stability, and pharmacokinetic profile.
The pyridine (B92270) ring is a key structural feature, and its modification can significantly impact the electronic and steric properties of the molecule. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity towards substitution reactions.
Electrophilic aromatic substitution on the pyridine ring of 3-alkylpyridines is generally challenging due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically favor the C-5 position, and to a lesser extent, the C-2 and C-6 positions, due to the directing effects of both the alkyl group and the ring nitrogen. quora.comquora.comresearchgate.netquimicaorganica.org In contrast, nucleophilic aromatic substitution is more facile, particularly at the C-2 and C-6 positions, especially if a good leaving group is present. quimicaorganica.org Modern C-H functionalization techniques offer alternative routes for derivatization at various positions. rsc.orgresearchgate.net
Table 1: Potential Modifications of the Pyridine Moiety
| Position of Substitution | Type of Substituent | Rationale for Modification |
|---|---|---|
| C-2, C-6 | Halogens (F, Cl, Br) | Modulate electronics, provide handles for cross-coupling reactions. |
| C-2, C-6 | Small alkyl groups (e.g., methyl) | Investigate steric effects in the vicinity of the linker. |
| C-4 | Amino, Hydroxyl | Introduce hydrogen bonding capabilities. |
The oxolane (tetrahydrofuran) ring can be modified to explore the impact of steric bulk and conformational rigidity. Substituents can be introduced at various positions on the ring, or the ring itself can be expanded or contracted. The synthesis of substituted tetrahydrofurans can be achieved through various methods, including intramolecular cyclization of functionalized precursors and cycloaddition reactions. nih.govnih.govresearchgate.netorganic-chemistry.org
Table 2: Proposed Variations of the Oxolane Ring
| Modification Type | Specific Example | Potential Synthetic Approach |
|---|---|---|
| Substitution | 3-methyl-oxolane | Stereoselective synthesis from chiral precursors. |
| Substitution | 4-fluoro-oxolane | Introduction of fluorine via nucleophilic substitution. |
| Ring Expansion | Tetrahydropyran-2-yl | Ring-opening of an oxolane precursor followed by recyclization. |
The propan-1-amine linker connects the pyridine and oxolane moieties and its length and flexibility can be critical for optimal interaction with biological targets. Variations in the linker can include changing its length (homologation), introducing substituents, or altering its rigidity.
Homologation to a butan-1-amine or pentan-1-amine linker can be achieved through multi-step synthetic sequences. The introduction of substituents, such as methyl groups, on the α- or β-carbons of the propanamine chain can introduce chirality and conformational constraints. nih.govyoutube.com
Table 3: Modifications of the Propan-1-amine Linker
| Modification | Example Structure | Rationale |
|---|---|---|
| Chain Extension | 4-(oxolan-2-yl)-1-(pyridin-3-yl)butan-1-amine | To probe for optimal distance between the two ring systems. |
| Chain Shortening | 2-(oxolan-2-yl)-1-(pyridin-3-yl)ethan-1-amine | To restrict conformational freedom. |
| α-Substitution | 1-(oxolan-2-yl)-1-(pyridin-3-yl)propan-2-amine | To introduce a chiral center and steric bulk near the pyridine ring. |
Synthesis of Chemically Modified Derivatives
The synthesis of the designed analogues requires the development of selective and efficient chemical transformations that target specific sites on the parent molecule.
The primary amine of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is a versatile functional group that can be readily derivatized through N-alkylation and N-acylation reactions. These modifications can introduce a wide range of functionalities to explore their impact on the molecule's properties.
N-Alkylation: The introduction of alkyl groups on the amine nitrogen can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These modifications can alter the basicity and lipophilicity of the amine.
N-Acylation: Acylation with acyl chlorides or anhydrides can introduce amide functionalities. These amides can act as hydrogen bond donors and acceptors and can significantly change the electronic and steric environment around the nitrogen atom.
Table 4: Examples of N-Functionalization Reactions
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| N-methylation | Methyl iodide | N-methyl-3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine |
| N-acetylation | Acetic anhydride | N-(3-(oxolan-2-yl)-1-(pyridin-3-yl)propyl)acetamide |
| N-benzylation | Benzyl bromide | N-benzyl-3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine |
Achieving regioselective substitution on the pyridine ring is crucial for a systematic SAR study. The inherent electronic properties of the 3-alkylpyridine system dictate the preferred positions for substitution.
Electrophilic Substitution: As previously mentioned, electrophilic substitution is directed primarily to the C-5 position. For example, nitration or halogenation under carefully controlled conditions can introduce substituents at this position. quora.comquora.comresearchgate.netquimicaorganica.org
Nucleophilic Substitution: To achieve substitution at the C-2 or C-6 positions, the pyridine ring can first be activated, for example, by N-oxidation. Alternatively, a leaving group can be introduced at these positions to facilitate nucleophilic displacement. quimicaorganica.org
Organometallic Approaches: Directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of an adjacent position, can be a powerful tool for C-2 or C-4 substitution. C-H activation methodologies also provide modern and efficient routes to functionalize the pyridine ring at various positions. rsc.orgresearchgate.net
Table 5: Regioselective Pyridine Ring Functionalization Strategies
| Position | Reaction Type | Example Reagents | Expected Product |
|---|---|---|---|
| C-5 | Electrophilic Bromination | Br2, H2SO4 | 5-bromo-3-(3-(oxolan-2-yl)propyl)pyridine derivative |
| C-2 | Nucleophilic Substitution | 1. m-CPBA 2. POCl3 3. Nu- | 2-substituted-3-(3-(oxolan-2-yl)propyl)pyridine derivative |
| C-4 | C-H Arylation | Aryl halide, Pd catalyst | 4-aryl-3-(3-(oxolan-2-yl)propyl)pyridine derivative |
Modification or Expansion of the Oxolane Heterocycle
The oxolane ring is a prevalent motif in numerous natural products and pharmaceutical agents, and various methods for its modification have been developed. nih.govresearchgate.net These strategies could be applied to this compound to generate a library of analogues with diverse physicochemical properties.
Key approaches to modifying the oxolane ring include:
Substitution: Functional groups can be introduced at various positions on the oxolane ring. For instance, synthetic routes starting from chiral precursors like 2-deoxy-D-ribose can yield oxolane derivatives with hydroxyl groups, which can be further functionalized. nih.gov Other methods, such as cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols, can produce substituted tetrahydrofurans stereoselectively. nih.gov
Ring Expansion: The five-membered oxolane ring can be expanded to a six-membered tetrahydropyran (B127337) ring. Such transformations have been achieved through hydride or H₂-mediated ring-expansion reactions of tetrahydrofurans bearing an iodomethyl group. acs.org Another approach involves the reaction of oxetanes with diazoesters in the presence of a copper catalyst to generate tetrahydrofuran (B95107) products. nih.gov Photochemical methods have also been employed for the ring expansion of oxetanes to tetrahydrofurans under mild conditions. rsc.orgresearchgate.net
Ring Opening/Deconstruction: The tetrahydrofuran ring can be opened to introduce new functionalities. For example, a difluorocarbene-induced ring opening of THF has been reported, leading to the difluoromethoxybutylation of N-aryl-N-hydroxylamines. researchgate.net This deconstructive functionalization provides a pathway to linear ether derivatives.
These modifications could systematically alter the steric and electronic properties of the parent molecule, potentially influencing its interaction with biological targets or its performance in material science applications.
Investigation of New Reaction Pathways for Derivative Synthesis
Synthesizing derivatives of this compound with increased molecular complexity requires the investigation of novel reaction pathways, particularly those involving modern coupling techniques and stereocontrolled transformations.
Novel Coupling Reactions for Extending Molecular Complexity
The pyridine ring is a versatile scaffold for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. These reactions could be applied to a suitably functionalized (e.g., halogenated) precursor of the target compound to append a wide array of substituents.
| Reaction Type | Coupling Partners | Catalyst/Conditions | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduction of new aryl or heteroaryl groups to the pyridine ring. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., RuPhos/BrettPhos precatalysts), Base (e.g., LiHMDS) | Functionalization of the pyridine ring with diverse amine substituents. researchgate.net |
| Stille Coupling | Organostannane | Pd catalyst | Formation of C-C bonds to connect the pyridine core to other complex fragments. acs.org |
| Heck Coupling | Alkene | Pd catalyst, Base | Introduction of alkenyl side chains onto the pyridine ring. |
These coupling strategies would allow for the systematic exploration of the chemical space around the pyridinyl moiety, enabling the synthesis of derivatives with tailored electronic and steric properties for various advanced applications.
Stereocontrolled Synthesis of Complex Derivates
The target molecule possesses a chiral center at the C1 position of the propanamine chain. The synthesis of enantiomerically pure derivatives is crucial for applications in asymmetric catalysis and pharmacology. Several strategies can be envisioned for the stereocontrolled synthesis of such compounds.
Asymmetric Hydrogenation: A prochiral ketone precursor, 1-(pyridin-3-yl)-3-(oxolan-2-yl)propan-1-one, could be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., Ru- or Rh-based complexes with chiral phosphine (B1218219) ligands) to selectively produce one enantiomer of the corresponding alcohol, which can then be converted to the amine.
Enzymatic Kinetic Resolution: A racemic mixture of the amine can be resolved using enzymes. Lipases, such as Lipase B from Candida antarctica (CAL-B), have been successfully used for the kinetic resolution of 1-arylpropan-2-amines through selective acylation of one enantiomer, allowing for the separation of the enantioenriched amine and amide. researchgate.net
Diastereoselective Approaches: If additional stereocenters are introduced, for example on the oxolane ring, diastereoselective reactions can be employed to control the relative stereochemistry. Methods for the diastereoselective hydrogenation of β-hydroxy enamines to furnish syn-1,3-amino alcohols demonstrate a powerful approach for controlling multiple stereocenters. nih.gov
Application of Derivatives in Advanced Chemical Processes
The structural features of this compound—a chiral bidentate N,N scaffold with hydrogen bonding capabilities—suggest potential applications in asymmetric catalysis and supramolecular chemistry.
Exploration as Ligands in Asymmetric Catalysis
Chiral ligands containing a pyridine motif are of significant interest in asymmetric catalysis due to the versatile coordination chemistry of the pyridine nitrogen. hkbu.edu.hkdiva-portal.org The combination of a pyridine ring and a primary amine in the target molecule provides a bidentate ligand framework that can coordinate to a metal center. Enantiomerically pure derivatives could be explored in a variety of metal-catalyzed asymmetric reactions.
| Asymmetric Reaction | Metal Center | Potential Role of Ligand | Reference for Analogy |
|---|---|---|---|
| Friedel-Crafts Alkylation | Ni(II), Cu(II) | Forms a chiral complex to control the enantioselective addition of indoles to electrophiles. | rsc.orgrsc.org |
| Transfer Hydrogenation | Ru(II), Ir(III) | Creates a chiral environment around the metal for the enantioselective reduction of ketones or imines. | acs.org |
| Allylic Alkylation | Pd(0) | Controls the stereochemical outcome of nucleophilic attack on a π-allyl palladium intermediate. | diva-portal.org |
| C-H Borylation | Ir(I) | Directs the enantioselective borylation of C-H bonds. | acs.org |
The modular nature of the scaffold would allow for fine-tuning of the ligand's steric and electronic properties by modifying either the oxolane or the pyridine ring to optimize enantioselectivity for a specific transformation.
Investigation as Scaffolds for Supramolecular Assembly
Supramolecular chemistry relies on non-covalent interactions to construct ordered, higher-level structures. The functional groups within this compound and its derivatives make them excellent candidates for building blocks in supramolecular assembly. mdpi.com
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxolane oxygen are hydrogen bond acceptors. These functionalities can direct the formation of predictable hydrogen-bonded networks, such as tapes, sheets, or more complex three-dimensional architectures. rsc.org
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems, providing an additional force to guide the self-assembly process. nih.gov
Coordination Chemistry: The N,N-bidentate nature of the molecule allows it to act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with well-defined geometries. core.ac.uk
By systematically modifying the peripheral groups on the pyridine or oxolane rings, it would be possible to program the self-assembly process, leading to new materials with tailored properties for applications in areas such as crystal engineering, sensing, or catalysis. acs.org
Potential as Precursors for Advanced Material Science (e.g., polymers, functional materials)
While extensive research into the material science applications of this compound is still emerging, its unique molecular architecture, combining a pyridine heterocycle, a reactive primary amine, and a flexible oxolane moiety, makes it a highly promising precursor for the synthesis of novel polymers and functional materials. The strategic combination of these functional groups provides a versatile platform for creating materials with tailored electronic, thermal, and mechanical properties.
The academic and industrial interest in pyridine derivatives for material science is well-established. These compounds are recognized as fundamental building blocks in the development of novel polymers and coordination complexes. The pyridine ring's inclusion in a material's structure can impart desirable characteristics, such as enhanced thermal stability and specific optical properties, making them suitable for applications like optoelectronic devices. researchgate.net The exploration of this compound and its analogues is therefore a logical progression in the quest for next-generation materials.
Polymer Synthesis
The structure of this compound is particularly well-suited for polymerization. The primary amine group serves as a versatile reactive handle for various polymerization reactions. It can readily undergo condensation reactions to form polyamides, polyimides, or polyureas, where the amine function is a key component of the polymer backbone.
The incorporation of the pyridyl and oxolane groups as pendant moieties on the polymer chain would be expected to significantly influence the final properties of the material.
Pyridine Ring : The rigid, aromatic pyridine nucleus can enhance the thermal stability and mechanical strength of the polymer. Its electron-deficient nature and ability to participate in π-π stacking interactions can influence the material's electronic properties, potentially leading to applications in organic electronics.
Oxolane Ring : The flexible, non-polar oxolane (tetrahydrofuran) group can impact the polymer's processability. It may lower the glass transition temperature, increase solubility in organic solvents, and improve the flexibility of the resulting material.
Functional Materials
Beyond polymerization, this compound is a compelling candidate for the creation of sophisticated functional materials, particularly in optoelectronics and coordination chemistry.
Optoelectronic Materials : Pyridine derivatives are increasingly investigated for their use in organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs). nih.govacs.org The pyridine unit acts as an electron-accepting moiety, which can be balanced with electron-donating parts of a molecule to tune the HOMO and LUMO energy levels. nih.govacs.org By derivatizing the amine group of this compound with other photoactive groups (such as pyrene), it is conceivable to design novel HTMs. The properties of such materials can be systematically tuned by modifying the substituents. nih.govacs.org
Below is a table of properties for representative pyrene-pyridine derivatives, illustrating how molecular structure affects key parameters for hole-transporting materials.
| Compound Name | HOMO (eV) | LUMO (eV) | Optical Energy Gap (eV) |
| 2,6-diphenyl-4-(pyren-1-yl)pyridine | -5.73 | -2.45 | 3.28 |
| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine | -5.70 | -2.43 | 3.27 |
| 4-(pyren-1-yl)-2,6-di-p-tolylpyridine | -5.71 | -2.44 | 3.27 |
| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | -5.76 | -2.47 | 3.29 |
| Data sourced from studies on pyrene-pyridine integrated systems. nih.gov |
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. This property allows the molecule to act as a ligand, forming coordination polymers or highly porous metal-organic frameworks (MOFs). mdpi.com The primary amine can either be left unreacted to interact with guest molecules within the pores or be used as an additional coordination site, potentially leading to bimetallic or more complex structures. Such materials are of significant interest for applications in heterogeneous catalysis, gas storage, and chemical sensing. mdpi.com
Surface Functionalization : The amine group provides a convenient anchor for grafting the molecule onto the surface of inorganic materials like silica (B1680970) or titanium dioxide. mdpi.com This surface modification can be used to alter the surface properties of the substrate or to immobilize catalytic metal complexes via the pyridine ligand, creating robust and recyclable heterogeneous catalysts. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling pyridine derivatives with oxolane-containing precursors under catalytic conditions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C have been used for analogous amine syntheses, achieving ~17% yields after chromatographic purification . Yield optimization may involve adjusting reaction time (e.g., 48 hours), solvent polarity, or stoichiometric ratios of nucleophiles like cyclopropanamine. Post-reaction workup with aqueous extraction (e.g., dichloromethane) and acid washing can improve purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential. The pyridine ring protons typically resonate at δ 8.8–7.5 ppm (¹H NMR), while the oxolane moiety shows distinct δ 4.5–3.5 ppm signals for oxygenated carbons (¹³C NMR) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks), and infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) . Cross-verifying NMR and HRMS data minimizes structural misassignment.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Amines are prone to oxidation and moisture absorption. Store the compound at –20°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to strong oxidizers (e.g., KMnO₄) and monitor for discoloration or precipitate formation, which indicate degradation . Periodic TLC or HPLC analyses can assess stability over time.
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize substituents on the pyridine or oxolane rings . Molecular docking studies can prioritize derivatives with high binding affinity to target proteins, reducing trial-and-error synthesis.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR and mass spectra often arise from impurities or tautomerism. Use preparative HPLC to isolate pure fractions and re-analyze. For ambiguous ¹H NMR signals, 2D techniques (e.g., COSY, HSQC) clarify coupling relationships. If HRMS data conflicts with expected molecular formulas, verify synthetic intermediates or consider alternative ionization adducts (e.g., [M+Na]+) .
Q. How do reaction conditions influence regioselectivity in the functionalization of the pyridine ring?
- Methodological Answer : Regioselectivity is solvent- and catalyst-dependent. Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at electron-deficient pyridine positions. Copper(I) catalysts enhance cross-coupling efficiency at the 3-position, while palladium-based systems may target 2- or 4-positions. Kinetic vs. thermodynamic control can be probed by varying temperature (e.g., 35°C vs. 90°C) .
Q. What safety protocols are critical when handling amine derivatives in large-scale reactions?
- Methodological Answer : Use fume hoods with adequate ventilation to avoid inhalation hazards. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Emergency showers and eyewash stations must be accessible .
Methodological Best Practices
Q. How should researchers design control experiments to validate synthetic reproducibility?
- Methodological Answer : Include negative controls (e.g., omitting the catalyst) to confirm reaction necessity. Replicate reactions in triplicate under identical conditions to assess variability. Use internal standards (e.g., deuterated analogs) in NMR for quantitative comparisons. Document all parameters (e.g., stirring speed, solvent batch) to identify reproducibility bottlenecks .
Q. What analytical workflows are recommended for detecting trace impurities in final products?
- Methodological Answer : Combine LC-MS for impurity profiling and GC-MS for volatile byproducts. Limit of detection (LOD) can be improved using high-sensitivity columns (e.g., C18 with 1.7 µm particles). For non-volatile residues, elemental analysis or ICP-MS quantifies metal catalysts (e.g., residual copper) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
